molecular formula C8H7F3O B1441524 2-(2,4,6-Trifluorophenyl)ethanol CAS No. 1000571-83-4

2-(2,4,6-Trifluorophenyl)ethanol

Cat. No.: B1441524
CAS No.: 1000571-83-4
M. Wt: 176.14 g/mol
InChI Key: PDYXJMXNVVNNFD-UHFFFAOYSA-N
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Description

“2-(2,4,6-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It contains a total of 19 atoms, including 7 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 3 Fluorine atoms . It also contains 19 bonds, including 12 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Wittig reaction of 2,4,6-trifluorobenzaldehyde with the Wittig reagent (3-guaiazulenyl)triphenylphosphonium bromide in ethanol containing NaOEt at 25 °C for 24 h under argon gives only new E (and 2E,4E)-forms selectively .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered aromatic ring with three fluorine substituents at the 2, 4, and 6 positions. Attached to the aromatic ring at the 2 position is an ethanol group .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

2-(2,4,6-Trifluorophenyl)ethanol and its derivatives have demonstrated significant utility in organic synthesis. Lawson, Wilkins, and Melen (2017) describe the use of tris(2,4,6‐trifluorophenyl)borane as an efficient catalyst for 1,2‐hydroboration, a key reaction in organic chemistry used for synthesizing various borylated products including alcohols and amines (Lawson, Wilkins, & Melen, 2017). This highlights the compound's role in facilitating complex organic reactions.

Biocatalysis

Chen, Xia, Liu, and Wang (2019) have explored the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. They developed an asymmetric reduction process using recombinant Escherichia coli cells, demonstrating the potential of using biological methods for producing high-purity chemical compounds (Chen, Xia, Liu, & Wang, 2019).

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of related compounds have been a subject of study. For example, Xue et al. (2021) investigated the solubility of 2,4,6-trinitroresorcinol hydrate in various solvents, providing insights into the solubility behaviors of similar trifluorophenyl compounds (Xue et al., 2021).

Fuel Quality Analysis

The application of trifluorophenyl derivatives in fuel quality analysis has been demonstrated by Budag et al. (2006). They investigated the effect of ethanol addition to gasoline using solvatochromic dyes based on trifluorophenyl compounds, contributing to the development of methods for fuel quality assessment (Budag, Giusti, Machado, & Machado, 2006).

Safety and Hazards

“2-(2,4,6-Trifluorophenyl)ethanol” should not be used for food, drug, pesticide, or biocidal product use. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. In case of contact, rinse immediately with plenty of water and seek medical attention .

Biochemical Analysis

Biochemical Properties

2-(2,4,6-Trifluorophenyl)ethanol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the key interactions involves its binding with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The presence of fluorine atoms enhances the compound’s reactivity and binding affinity, making it a potent inhibitor of certain enzymatic reactions. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. At higher concentrations, this compound can induce cytotoxic effects, leading to cell apoptosis or necrosis. The compound’s impact on cellular metabolism includes alterations in ATP production and mitochondrial function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. For instance, its interaction with alcohol dehydrogenase results in the inhibition of ethanol oxidation. Additionally, this compound can bind to DNA, causing changes in gene expression and potentially leading to mutagenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzymatic activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has minimal toxic effects and can be used to study its biochemical interactions without causing significant harm. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and conjugation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The presence of fluorine atoms can influence the metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound’s hydroxyl group allows it to interact with mitochondrial membranes, potentially affecting mitochondrial function. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications or binding to targeting signals. These interactions can influence the compound’s activity and function within the cell .

Properties

IUPAC Name

2-(2,4,6-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYXJMXNVVNNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695179
Record name 2-(2,4,6-Trifluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000571-83-4
Record name 2-(2,4,6-Trifluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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